molecular formula C22H23Cl3N4O3S2 B4327048 2-[{2-[(5-CHLORO-3-CYANO-4,6-DIMETHYL-2-PYRIDYL)SULFANYL]ACETYL}(METHYL)AMINO]ETHYL 2-[(3,5-DICHLORO-4,6-DIMETHYL-2-PYRIDYL)SULFANYL]ACETATE

2-[{2-[(5-CHLORO-3-CYANO-4,6-DIMETHYL-2-PYRIDYL)SULFANYL]ACETYL}(METHYL)AMINO]ETHYL 2-[(3,5-DICHLORO-4,6-DIMETHYL-2-PYRIDYL)SULFANYL]ACETATE

Cat. No.: B4327048
M. Wt: 561.9 g/mol
InChI Key: BIWYHHNHCKPPIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[{2-[(5-CHLORO-3-CYANO-4,6-DIMETHYL-2-PYRIDYL)SULFANYL]ACETYL}(METHYL)AMINO]ETHYL 2-[(3,5-DICHLORO-4,6-DIMETHYL-2-PYRIDYL)SULFANYL]ACETATE is a complex organic compound characterized by its unique structure, which includes multiple pyridine rings and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[{2-[(5-CHLORO-3-CYANO-4,6-DIMETHYL-2-PYRIDYL)SULFANYL]ACETYL}(METHYL)AMINO]ETHYL 2-[(3,5-DICHLORO-4,6-DIMETHYL-2-PYRIDYL)SULFANYL]ACETATE typically involves multiple steps, starting with the preparation of the pyridine rings. The reaction conditions often include the use of specific reagents and catalysts to facilitate the formation of the desired product. For example, the synthesis may involve the use of thionyl chloride, acetic anhydride, and various amines under controlled temperature and pressure conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may be scaled up using continuous flow reactors and automated systems to ensure consistent quality and yield. The process may also involve purification steps such as recrystallization and chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2-[{2-[(5-CHLORO-3-CYANO-4,6-DIMETHYL-2-PYRIDYL)SULFANYL]ACETYL}(METHYL)AMINO]ETHYL 2-[(3,5-DICHLORO-4,6-DIMETHYL-2-PYRIDYL)SULFANYL]ACETATE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve the use of lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur with halides or other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include strong acids and bases, oxidizing agents, and reducing agents. The reaction conditions typically involve specific temperatures, pressures, and solvents to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-[{2-[(5-CHLORO-3-CYANO-4,6-DIMETHYL-2-PYRIDYL)SULFANYL]ACETYL}(METHYL)AMINO]ETHYL 2-[(3,5-DICHLORO-4,6-DIMETHYL-2-PYRIDYL)SULFANYL]ACETATE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound may be studied for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Research may focus on its potential therapeutic applications, such as drug development.

    Industry: It can be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-[{2-[(5-CHLORO-3-CYANO-4,6-DIMETHYL-2-PYRIDYL)SULFANYL]ACETYL}(METHYL)AMINO]ETHYL 2-[(3,5-DICHLORO-4,6-DIMETHYL-2-PYRIDYL)SULFANYL]ACETATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 2-[{[(5-chloro-3-cyano-4,6-dimethylpyridin-2-yl)thio]acetyl}(methyl)amino]ethyl acetate
  • 2-[{[(3,5-dichloro-4,6-dimethylpyridin-2-yl)thio]acetyl}(methyl)amino]ethyl acetate

Uniqueness

2-[{2-[(5-CHLORO-3-CYANO-4,6-DIMETHYL-2-PYRIDYL)SULFANYL]ACETYL}(METHYL)AMINO]ETHYL 2-[(3,5-DICHLORO-4,6-DIMETHYL-2-PYRIDYL)SULFANYL]ACETATE is unique due to its specific combination of functional groups and structural features. This uniqueness can result in distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

IUPAC Name

2-[[2-(5-chloro-3-cyano-4,6-dimethylpyridin-2-yl)sulfanylacetyl]-methylamino]ethyl 2-(3,5-dichloro-4,6-dimethylpyridin-2-yl)sulfanylacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23Cl3N4O3S2/c1-11-15(8-26)21(27-13(3)18(11)23)33-9-16(30)29(5)6-7-32-17(31)10-34-22-20(25)12(2)19(24)14(4)28-22/h6-7,9-10H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIWYHHNHCKPPIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=C1Cl)C)SCC(=O)N(C)CCOC(=O)CSC2=C(C(=C(C(=N2)C)Cl)C)Cl)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23Cl3N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

561.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[{2-[(5-CHLORO-3-CYANO-4,6-DIMETHYL-2-PYRIDYL)SULFANYL]ACETYL}(METHYL)AMINO]ETHYL 2-[(3,5-DICHLORO-4,6-DIMETHYL-2-PYRIDYL)SULFANYL]ACETATE
Reactant of Route 2
Reactant of Route 2
2-[{2-[(5-CHLORO-3-CYANO-4,6-DIMETHYL-2-PYRIDYL)SULFANYL]ACETYL}(METHYL)AMINO]ETHYL 2-[(3,5-DICHLORO-4,6-DIMETHYL-2-PYRIDYL)SULFANYL]ACETATE
Reactant of Route 3
Reactant of Route 3
2-[{2-[(5-CHLORO-3-CYANO-4,6-DIMETHYL-2-PYRIDYL)SULFANYL]ACETYL}(METHYL)AMINO]ETHYL 2-[(3,5-DICHLORO-4,6-DIMETHYL-2-PYRIDYL)SULFANYL]ACETATE
Reactant of Route 4
Reactant of Route 4
2-[{2-[(5-CHLORO-3-CYANO-4,6-DIMETHYL-2-PYRIDYL)SULFANYL]ACETYL}(METHYL)AMINO]ETHYL 2-[(3,5-DICHLORO-4,6-DIMETHYL-2-PYRIDYL)SULFANYL]ACETATE
Reactant of Route 5
Reactant of Route 5
2-[{2-[(5-CHLORO-3-CYANO-4,6-DIMETHYL-2-PYRIDYL)SULFANYL]ACETYL}(METHYL)AMINO]ETHYL 2-[(3,5-DICHLORO-4,6-DIMETHYL-2-PYRIDYL)SULFANYL]ACETATE
Reactant of Route 6
2-[{2-[(5-CHLORO-3-CYANO-4,6-DIMETHYL-2-PYRIDYL)SULFANYL]ACETYL}(METHYL)AMINO]ETHYL 2-[(3,5-DICHLORO-4,6-DIMETHYL-2-PYRIDYL)SULFANYL]ACETATE

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